5H-1-Benzothiopyran

Description

Historical Context and Evolution of Benzothiopyran Research

Research into benzothiopyran derivatives dates back several decades, with early investigations focusing on their synthesis and potential applications. By the 1980s, thiocoumarins, a subclass of benzothiopyrans, had already found clinical use as hemorrhagic agents, anticoagulants, and antiallergic agents. Some derivatives even served as anticoagulant rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de. Historically, synthetic routes often involved the condensation of thiophenols with malonic acid derivatives or the cyclization of acrylates derived from thiophenols and propiolates encyclopedia.pubresearchgate.net. Over time, the research focus has expanded considerably, driven by the recognition of benzothiopyrans as versatile scaffolds for developing novel bioactive molecules, particularly in the fields of medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to anti-HIV therapies rsc.org. Contemporary research efforts are heavily invested in developing more efficient, selective, and environmentally friendly synthetic methodologies, including organocatalytic and metal-catalyzed transformations rsc.orgafricaresearchconnects.comemerging-researchers.orgmdpi.commdpi.comnih.govresearchgate.netbeilstein-journals.orgmdpi.comresearchgate.net.

Structural Diversity and Isomeric Forms within the Benzothiopyran Scaffold

The benzothiopyran scaffold exhibits considerable structural diversity, giving rise to various isomeric forms and substituted derivatives, each with distinct chemical properties and research interests.

5H-1-Benzothiopyran

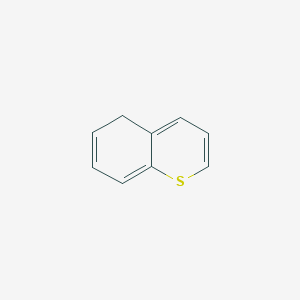

The this compound core structure consists of a benzene (B151609) ring fused to a six-membered thiopyran ring, with the "5H" designation indicating the position of saturation or a specific tautomeric form within the thiopyran ring. While specific research findings solely dedicated to the parent this compound are less prevalent in the reviewed literature compared to its oxidized or substituted counterparts, its fundamental structure serves as the foundational framework for many biologically active compounds. Its significance lies in being a key structural element that can be further functionalized or oxidized to yield derivatives with pronounced pharmacological effects mdpi.comuni-ruse.bg.

4H-1-Benzothiopyran-4-one (Thiochromones)

Thiochromones, also known as 4H-1-benzothiopyran-4-ones, are characterized by a ketone group at the 4-position of the benzothiopyran ring researchgate.net. These compounds are sulfur analogs of chromones, where the oxygen atom at position 1 is replaced by sulfur researchgate.net. Thiochromones are recognized for their utility as key building blocks in organic synthesis and possess a broad spectrum of biological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties nih.govrsc.orgmdpi.com. Traditional synthesis methods often employ Lewis acids like AlCl₃ for cyclization encyclopedia.pubresearchgate.net. More recent advancements include the development of organocatalytic methods and the application of conjugate addition reactions with organocuprates or Grignard reagents to synthesize various substituted thiochromanones, which are closely related derivatives africaresearchconnects.comemerging-researchers.orgmdpi.commdpi.comnih.gov.

Table 1: Synthesis and Research Focus of Thiochromones

| Class of Compound | Key Synthesis Methodologies | Primary Research Focus / Applications | Reference(s) |

| Thiochromones | Traditional Lewis acid-catalyzed cyclization; Conjugate addition of organocuprates/Grignard reagents emerging-researchers.orgmdpi.commdpi.comnih.gov | Anticancer, anti-HIV, antioxidant, antimicrobial agents; Precursors for pharmaceuticals rsc.orgemerging-researchers.org | encyclopedia.pubresearchgate.netrsc.orgemerging-researchers.orgmdpi.commdpi.comnih.gov |

2H-1-Benzothiopyran-2-one (Thiocoumarins)

Thiocoumarins, or 2H-1-benzothiopyran-2-ones, are sulfur-containing analogs of coumarins nih.govthieme-connect.deresearchgate.netoup.com. Historically, they were recognized for their anticoagulant, hemorrhagic, and antiallergic properties, with some derivatives used as rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de. Synthetically, they are often prepared through the reaction of benzenethiols with diketene (B1670635) or malonic acid derivatives encyclopedia.pubthieme-connect.deoup.com. Current research explores advanced synthesis techniques, such as microwave-assisted synthesis, and the incorporation of various functional groups to enhance their biological activities, including antimicrobial and antioxidant effects encyclopedia.pubmdpi.com.

Table 2: Synthesis and Research Focus of Thiocoumarins

| Class of Compound | Key Synthesis Methodologies | Primary Research Focus / Applications | Reference(s) |

| Thiocoumarins | Reaction of benzenethiols with diketene oup.com; Benzenethiols and malonic acid derivatives encyclopedia.pubthieme-connect.de; Microwave-assisted synthesis mdpi.com | Anticoagulants, hemorrhagic agents, antiallergic agents, rodenticides encyclopedia.pubmdpi.comnih.govthieme-connect.de; Antimicrobial and antioxidant activities mdpi.com; Nitric oxide synthase inhibitors encyclopedia.pub | encyclopedia.pubmdpi.comnih.govthieme-connect.deoup.com |

Dihydro- and Substituted Benzothiopyrans (e.g., Thiochromans)

Thiochromans represent the dihydro- or partially saturated forms of benzothiopyrans mdpi.commdpi.commdpi.comlookchem.com. These compounds are highly versatile and serve as crucial intermediates in the synthesis of novel heterocyclic compounds and molecules with significant biological potential mdpi.com. Research has demonstrated their utility in developing agents with antimicrobial, cytotoxic, antiviral, and antileishmanial activities mdpi.com. Synthetic routes include biotransformation using marine-derived fungi and iodine-catalyzed cyclocondensation reactions mdpi.commdpi.com. Furthermore, the conjugate addition of organometallic reagents to thiochromones provides access to substituted thiochroman-4-ones, which are valuable precursors for pharmaceutical applications emerging-researchers.orgmdpi.commdpi.comnih.gov. Benzothiopyran derivatives, in general, have also been explored as potential antimalarial drugs acs.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJYKYAZQBBHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710022 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-75-4 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzothiopyran Derivatives

Classical and Conventional Synthetic Approaches

Established synthetic routes to benzothiopyrans primarily involve the formation of the sulfur-containing ring through intramolecular reactions. These methods, while foundational, continue to be relevant in organic synthesis.

Cyclization Reactions

Cyclization reactions represent the most direct and common approach to the benzothiopyran nucleus. These strategies typically involve the formation of a key carbon-sulfur or carbon-carbon bond on an aromatic precursor to close the heterocyclic ring.

A direct method for the synthesis of thiochroman-4-one derivatives involves the reaction of thiophenols with acrylic acid derivatives. This approach can proceed through a tandem sequence of Michael addition followed by an intramolecular cyclization. A notable example is the one-pot synthesis of 2- or 3-(trifluoromethyl)thiochroman-4-ones. This reaction is achieved through a tandem alkylation-cyclic acylation process. The reaction is promoted by the superelectrophilic activation of 2- or 3-(trifluoromethyl)acrylic acid in a superacidic medium like trifluoromethanesulfonic acid, often assisted by microwave irradiation. The process begins with a Friedel-Crafts alkylation of the benzenethiol, followed by an intramolecular acylation to complete the cyclization.

Under these superacid conditions, the acrylic acid is believed to be protonated twice, forming a highly reactive superelectrophilic dicationic intermediate. This intermediate is then attacked by the nucleophilic thiol group in a Michael-type addition. Subsequent loss of a water molecule generates an acylium ion, which readily undergoes an intramolecular Friedel-Crafts acylation to afford the final thiochroman-4-one product.

Table 1: Synthesis of Trifluoromethyl-Substituted Thiochroman-4-ones

| Thiophenol Derivative | Acrylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) |

| Benzenethiol | 3-(Trifluoromethyl)acrylic acid | Trifluoromethanesulfonic acid, Microwave | 2-(Trifluoromethyl)thiochroman-4-one | 85 |

| 4-Methylbenzenethiol | 3-(Trifluoromethyl)acrylic acid | Trifluoromethanesulfonic acid, Microwave | 6-Methyl-2-(trifluoromethyl)thiochroman-4-one | 82 |

| 4-Chlorobenzenethiol | 2-(Trifluoromethyl)acrylic acid | Trifluoromethanesulfonic acid, Microwave | 6-Chloro-3-(trifluoromethyl)thiochroman-4-one | 78 |

Acid-catalyzed cyclodehydration is a classical method for forming cyclic ketones, including benzothiopyran derivatives. This strategy is particularly effective for the synthesis of 2-alkylthiochroman-4-ones from 3-alkyl-3-(phenylthio)propanoic acid precursors. The reaction involves the intramolecular removal of a molecule of water from the substrate, facilitated by a strong acid, to effect ring closure.

The mechanism typically begins with the protonation of the carboxylic acid hydroxyl group by the acid catalyst, forming a good leaving group (water). The subsequent departure of water generates an acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position relative to the sulfur atom, in an intramolecular electrophilic aromatic substitution reaction, to form the six-membered heterocyclic ring and yield the thiochroman-4-one product.

Table 2: Acid-Catalyzed Cyclodehydration of 3-(Phenylthio)propanoic Acids

| Substrate | Acid Catalyst | Product |

| 3-Methyl-3-(phenylthio)propanoic acid | Polyphosphoric acid | 2-Methylthiochroman-4-one |

| 3-Ethyl-3-(phenylthio)propanoic acid | Eaton's Reagent | 2-Ethylthiochroman-4-one |

| 3-Phenyl-3-(phenylthio)propanoic acid | Sulfuric acid | 2-Phenylthiochroman-4-one (Thioflavanone) |

The condensation of phenols with β-ketoesters, such as ethyl acetoacetate or ethyl benzoylacetate, under acidic conditions is known as the Pechmann condensation, a widely used method for the synthesis of coumarins (1-benzopyran-2-ones). A variation of this, the Simonis chromone cyclization, yields chromones (1-benzopyran-4-ones) when reagents like phosphorus pentoxide are used.

While the direct sulfur-analogue of this reaction, condensing thiophenols with β-ketoesters to form benzothiopyranones, is mechanistically plausible, it is less commonly reported in the literature compared to its oxygen-containing counterparts. The general Pechmann condensation mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack on the activated aromatic ring. For thiophenols, the lower nucleophilicity of the sulfur atom compared to the hydroxyl oxygen might necessitate harsher reaction conditions or specific catalysts to facilitate the initial reaction step or the final cyclization. Consequently, other synthetic routes are often preferred for the construction of the thiochromone skeleton.

Intramolecular Friedel-Crafts acylation is a powerful and reliable method for synthesizing cyclic aromatic ketones, including thiochroman-4-ones. taylorandfrancis.com This reaction typically involves the cyclization of 3-(arylthio)propanoyl chlorides or the corresponding carboxylic acids in the presence of a strong Lewis acid or protic acid catalyst. taylorandfrancis.comnih.gov

The process begins with the conversion of the carboxylic acid to a more reactive acyl chloride, for example, by using thionyl chloride or oxalyl chloride. The acyl chloride then coordinates with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the six-membered ring of the thiochroman-4-one. taylorandfrancis.com When starting directly from the carboxylic acid, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid can be used to promote the formation of the acylium ion for cyclization. The efficiency of the reaction can be influenced by the electronic nature of substituents on the aromatic ring. drugfuture.com

Table 3: Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis

| Precursor | Catalyst | Product |

| 3-(Phenylthio)propanoyl chloride | AlCl₃ | Thiochroman-4-one |

| 3-(4-Methylphenylthio)propanoic acid | Polyphosphoric Acid | 6-Methylthiochroman-4-one |

| 3-(4-Chlorophenylthio)propanoic acid | Methanesulfonic Acid | 6-Chlorothiochroman-4-one |

The cyclization of β-arylthiopropanoic acids is a direct and fundamental route to thiochroman-4-ones, which are versatile intermediates for a wide range of benzothiopyran derivatives. This transformation is essentially an intramolecular Friedel-Crafts acylation, as discussed in the previous section, and can be promoted by various acidic reagents.

Recently, efficient one-pot procedures have been developed that transform 3-(arylthiol)propanoic acids directly into thiochromones. These methods typically involve an initial cyclization to the thiochroman-4-one intermediate, which is then dehydrogenated in the same reaction vessel to yield the final thiochromone product. This approach offers advantages in terms of time, cost-efficiency, and waste reduction by eliminating the need for intermediate purification steps. A variety of 3-(arylthiol)propanoic acids, bearing both electron-donating and electron-withdrawing groups on the aromatic ring, can undergo this one-pot reaction to afford the corresponding thiochromones in good yields, demonstrating the broad scope of this methodology.

Table 4: One-Pot Synthesis of Thiochromones from 3-(Arylthiol)propanoic Acids

| Substrate | Conditions | Product | Yield (%) |

| 3-(Phenylthio)propanoic acid | One-pot cyclization/dehydrogenation | Thiochromone | 75 |

| 3-(4-Methoxyphenylthio)propanoic acid | One-pot cyclization/dehydrogenation | 6-Methoxythiochromone | 81 |

| 3-(p-Tolylthio)propanoic acid | One-pot cyclization/dehydrogenation | 6-Methylthiochromone | 72 |

| 3-(4-Chlorophenylthio)propanoic acid | One-pot cyclization/dehydrogenation | 6-Chlorothiochromone | 65 |

Ring Transformation Methodologies

Ring transformation serves as a powerful tool for the synthesis of complex heterocyclic systems from more readily available cyclic precursors. In the context of benzothiopyran synthesis, this methodology has been effectively employed.

One notable example involves the stereoselective synthesis of thiochroman-4-one derivatives. This transformation is achieved through the reaction of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol, proceeding via a bromo-lithium exchange mechanism ijrar.org. This approach allows for the introduction of chirality into the benzothiopyran core, which is often crucial for biological activity.

| Starting Material | Reagent | Product | Key Transformation |

| Chiral 5-ylidene-1,3-dioxan-4-one | 2-Bromothiophenol | Chiral thiochroman-4-one derivative | Ring transformation via bromo-lithium exchange ijrar.org |

Derivatization from Thiosalicylic Acid and its Precursors

Thiosalicylic acid and its derivatives are versatile and widely used starting materials for the synthesis of various benzothiopyran systems. Several synthetic routes originating from these precursors have been established.

One common strategy involves the conversion of thiosalicylic acid to alkyl 2-mercaptophenyl ketones. These intermediates can then undergo a Baker-Venkataraman reaction with trifluoroacetic anhydride in the presence of triethylamine to yield 2-trifluoromethyl derivatives of thiochromone ijrar.org.

Another approach involves the generation of acyl radicals from S-allylthiosalicyloyl chloride. Oxidation with phenylselenium acid and subsequent thermal decomposition of the resulting acylazo derivatives lead to the formation of 3-phenylselenyl-thiochroman-4-one ijrar.org. This method introduces a functional group at the 3-position, which can be a site for further molecular modifications.

Furthermore, Jae In Lee has reported the synthesis of benzothiopyran derivatives directly from thiosalicylic acid, highlighting its importance as a foundational precursor in this area of synthetic chemistry ijrar.org.

| Precursor | Reagents | Product |

| Thiosalicylic acid | 1. Conversion to alkyl 2-mercaptophenyl ketone 2. Trifluoroacetic anhydride, Et3N | 2-Trifluoromethyl thiochromone derivative ijrar.org |

| S-Allylthiosalicyloyl chloride | 1. Phenylselenium acid 2. Thermal decomposition | 3-Phenylselenyl-thiochroman-4-one ijrar.org |

Modern and Efficient Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and rapid synthetic methods. These modern approaches have been successfully applied to the synthesis of benzothiopyrans.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation in the synthesis of benzothiopyrans has led to significant improvements in terms of reaction times and yields.

A notable example is the preparation of 1-thiochroman-4-ones through the microwave-assisted cyclisation of β-arylthiopropanoic acids. This method provides quantitative yields of the desired products in a significantly reduced reaction time compared to conventional heating methods ijrar.org. The β-arylthiopropanoic acids themselves are readily prepared by the base-catalyzed addition of aryl thiols to β-chloropropanoic acid ijrar.org.

| Starting Material | Reaction Condition | Product | Advantages |

| β-Arylthiopropanoic acid | Microwave irradiation | 1-Thiochroman-4-one | Quantitative yield, reduced reaction time ijrar.org |

Catalysis in Benzothiopyran Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of known transformations. Both Lewis acid and superacid catalysis have been effectively utilized in the synthesis of benzothiopyran derivatives.

Lewis acids are electron pair acceptors that can activate substrates towards nucleophilic attack or facilitate cyclization reactions wikipedia.org. Various Lewis acids have been employed in the synthesis of benzothiopyrans.

Iodine, acting as a mild Lewis acid, has been shown to effectively catalyze the cyclocondensation of α,β-unsaturated aldehydes with arenethiols. This reaction, conducted under solvent-free and room temperature conditions, generates 2-substituted-4-(arylthio)thiochromans in good yields ijrar.org. This method offers advantages such as mild reaction conditions, easy work-up, and shorter reaction times compared to conventional methods using mineral acids ijrar.org.

Another example of Lewis acid catalysis is the use of Amberlyst-15, a solid-supported acid catalyst. This catalyst is utilized in the cyclization of reduction products derived from the conjugate addition of thiophenol to chalcones, leading to the formation of thiochroman derivatives ijrar.org.

| Catalyst | Reactants | Product |

| Iodine | α,β-Unsaturated aldehyde, Arenethiol | 2-Substituted-4-(arylthio)thiochroman ijrar.org |

| Amberlyst-15 | Reduction product of thiophenol-chalcone adduct | Thiochroman derivative ijrar.org |

Superacids are acids with an acidity greater than that of 100% pure sulfuric acid. Their extremely high protonating ability can enable reactions that are not feasible with conventional acid catalysts. While direct examples of triflic acid catalysis for the synthesis of 5H-1-benzothiopyran were not found in the provided context, the use of superacids in the synthesis of related sulfur-containing heterocycles suggests its potential applicability. For instance, gold superacid catalysis has been employed in the preparation of benzo[c]thiophenes rsc.org. The principles of superacid catalysis involve the generation of highly electrophilic intermediates that can undergo subsequent cyclization or rearrangement reactions univ-poitiers.frnih.gov. The application of superacids like triflic acid could potentially offer novel and efficient routes to functionalized benzothiopyran systems.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). researchgate.net This is achieved by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to another where the reaction occurs. biomedres.us This methodology accelerates reaction rates, often under mild conditions, and can improve yields and selectivity, making it a valuable tool for green synthesis. biomedres.us

In the synthesis of sulfur-containing heterocycles, PTC has been employed to overcome the immiscibility of reactants. biomedres.usresearcher.life For instance, the reaction of active methylene compounds with reagents like carbon disulfide can be facilitated by PTC to produce thiopyran derivatives. researcher.life The catalyst, such as tetrabutylammonium bromide (TBAB), forms an ion pair with a reactant in the aqueous phase, transports it to the organic phase, allowing it to react with the substrate. researchgate.net While direct examples for this compound are specialized, the principles are broadly applicable to the alkylation and cyclization reactions necessary for building the benzothiopyran core. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, has also enabled the development of asymmetric syntheses, leading to enantioenriched products. biomedres.usaustinpublishinggroup.com

Table 1: Examples of Phase-Transfer Catalysis in Heterocyclic Synthesis

| Reactant 1 | Reactant 2 | Catalyst Type | Typical Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|

| Active Methylene Compound | Carbon Disulfide | Quaternary Ammonium Salt | TBAB | Thiopyran derivatives | researcher.life |

| Glycine Derivative | Alkylating Agent | Chiral Alkaloid | Cinchona-derived | Asymmetric Alkylation | biomedres.usaustinpublishinggroup.com |

Metal-Free Catalytic Systems

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with transition metals. nih.govorganic-chemistry.org These systems often utilize common elements or organic molecules to catalyze reactions.

For the synthesis of benzothiophene, a related sulfur heterocycle, a highly efficient metal-free method involves the reaction of o-halovinylbenzenes with potassium sulfide. organic-chemistry.org This process proceeds through a direct SNAr-type reaction, cyclization, and dehydrogenation sequence. organic-chemistry.org Similarly, metal-free electrosynthesis offers another green alternative, where electrolysis of 2-alkenylaryl disulfides can yield benzothiophenes without any catalyst or oxidant. rsc.org Iodine has also been used as a metal-free catalyst for the cyclocondensation of α,β-unsaturated aldehydes with arenethiols to generate thiochroman derivatives. ijrar.org These approaches highlight the potential for synthesizing benzothiopyrans without reliance on traditional metal catalysts. nih.gov

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step. nih.govjournalspub.com This approach is characterized by high atom economy, reduced reaction times, minimized waste, and simplified purification procedures compared to multi-step syntheses. nih.govresearchgate.net

MCRs are particularly powerful for the synthesis of diverse heterocyclic libraries. journalspub.comnih.gov For example, the synthesis of 2-amino-4H-benzo[b]pyran derivatives has been achieved by grinding a mixture of substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent-free conditions. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) represent another versatile, environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives without the need for intermediate isolation. researchgate.net These strategies can be adapted for the synthesis of benzothiopyran analogues by utilizing appropriate sulfur-containing precursors, offering a streamlined route to complex molecular architectures. nih.govresearchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a green alternative to metal-based catalysis. beilstein-journals.orgmdpi.com These catalysts are often readily available, stable, and less toxic than their metal counterparts. In recent years, organocatalysis has become a key tool for the asymmetric synthesis of heterocyclic compounds. researchgate.netnih.gov

An unprecedented organocatalytic approach to a 3,4-dihydro-2H-thiopyran scaffold has been developed through a formal thio [3 + 3] cycloaddition process. nih.gov This reaction involves a Michael-aldol condensation cascade sequence, demonstrating the power of organocatalysis to construct complex rings with high enantioselectivity. nih.gov Aminocatalysis, a subset of organocatalysis, can be used in cascade reactions to synthesize and diversify privileged structures like benzopyrans from simple starting materials. mdpi.com These methodologies open new avenues for accessing chiral benzothiopyran derivatives with high stereocontrol. researchgate.net

Wittig Reaction and Related Intramolecular Cyclizations

The Wittig reaction is a renowned method for forming carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium ylide. masterorganicchemistry.com A key variation is the intramolecular Wittig reaction, which is highly effective for synthesizing cyclic compounds.

This strategy has been successfully applied to the synthesis of 4H-1-benzothiopyran-4-ones. rsc.orgrsc.org The process involves the reaction of S-acyl(aroyl)thiosalicylic acids with an N-phenyl(triphenylphosphoranylidene)ethenimine to form acylphosphoranes. rsc.orgrsc.org These intermediates then undergo an intramolecular Wittig cyclization on the thiolester carbonyl to afford the desired 4H-1-benzothiopyran-4-ones in excellent yields. rsc.orgrsc.org This intramolecular cyclization provides a direct and efficient route to the core benzothiopyran structure. ijrar.org The related aza-Wittig reaction is also a valuable tool for constructing a wide range of nitrogen-containing heterocycles and demonstrates the versatility of intramolecular Wittig-type chemistry. scispace.com

Stereoselective and Diastereoselective Synthesis of Benzothiopyrans

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective and diastereoselective synthesis of benzothiopyran derivatives.

A methodology for the diastereoselective synthesis of cis-2,4-diarylthiochromans has been developed starting from chalcones. ijrar.org This three-step process involves the conjugate addition of thiophenol to a chalcone, followed by reduction and subsequent Amberlyst-15 catalyzed cyclization. ijrar.org Additionally, a stereoselective synthesis of thiochroman-4-one derivatives has been reported via the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. ijrar.org Furthermore, an organocatalytic, highly enantioselective formal thio [3 + 3] cycloaddition has been implemented to access chiral 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereogenic centers. nih.gov

Table 2: Stereoselective Synthesis of Benzothiopyran Derivatives

| Starting Material | Key Reagent/Catalyst | Method | Product | Stereochemical Outcome | Ref. |

|---|---|---|---|---|---|

| Chalcones | Thiophenol, Amberlyst-15 | Conjugate addition, reduction, cyclization | cis-2,4-diarylthiochromans | Diastereoselective | ijrar.org |

| Chiral 5-ylidene-1,3-dioxan-4-ones | 2-bromothiophenol | Ring transformation | Optically active thiochroman-4-ones | Stereoselective | ijrar.org |

Synthesis of Annulated and Fused Benzothiopyran Systems

Annulated and fused heterocyclic systems, where one or more rings are attached to the core benzothiopyran structure, are of significant interest due to their complex architectures and potential biological activities. rsc.org The synthesis of these systems often involves cyclization or annulation reactions that build new rings onto a pre-existing benzothiopyran or form the benzothiopyran ring as part of a larger fused system.

One efficient route to annulated benzo[a]quinolizine-4-thiones involves the ring annulation of a dihydroisoquinoline with β-oxodithioesters. nih.gov While this example leads to a different core, the principle of ring annulation is directly applicable. Strategies for synthesizing thiopyran-fused heterocycles often utilize precursors like indoline-2-thione or 2-mercaptoquinoline-3-carbaldehyde, which undergo various reactions to build the fused thiopyran ring. rsc.org For instance, a base-mediated cyclization and auto-oxidation of bisallenones can produce a range of structurally diverse fused-pyran derivatives, a strategy that could be adapted for sulfur-containing analogues. rsc.org Furthermore, an efficient one-pot, five-component reaction has been reported for the synthesis of spirooxindole-annulated thiopyran derivatives, showcasing a multicomponent approach to fused systems. researchgate.net

Thiopyrano[3,2-c]nih.govbenzothiopyran Derivatives

A notable regioselective synthesis for thiopyrano[3,2-c] nih.govbenzothiopyran derivatives has been developed, commencing from 4-mercaptothiocoumarin. This method involves the alkylation of 4-mercaptothiocoumarin with various propargylic and allylic halides. The reaction is conducted under phase-transfer-catalyzed conditions, utilizing tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (BTEAC) as the catalyst in a dichloromethane-aqueous sodium hydroxide solution at room temperature. The resulting 4-thiopropynyl and thioallyl thiocoumarins are then subjected to thermal rearrangement by refluxing in chlorobenzene and quinoline. This eurekaselect.comeurekaselect.com sigmatropic rearrangement, a type of Claisen rearrangement, leads to the formation of thiopyrano[3,2-c] nih.govbenzothiopyran-5(2H)-one and thiopyrano[3,2-c] nih.govbenzothiopyran-4-one, respectively. nih.goveurekaselect.com

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Alkylation | 4-Mercaptothiocoumarin, Propargylic/Allylic halides | TBAB or BTEAC, Dichloromethane-aqueous NaOH, Room temperature | 4-Thiopropynyl/Thioallyl thiocoumarins |

| Cyclization | 4-Thiopropynyl/Thioallyl thiocoumarins | Reflux in Chlorobenzene and Quinoline | Thiopyrano[3,2-c] nih.govbenzothiopyran-5(2H)-one / Thiopyrano[3,2-c] nih.govbenzothiopyran-4-one |

Thieno[3,2-c]nih.govbenzothiopyran Derivatives

The synthesis of thieno[3,2-c] nih.govbenzothiopyran-4(2H)-one can also be achieved through a regioselective pathway starting from 4-mercaptothiocoumarin. nih.goveurekaselect.com Similar to the synthesis of thiopyrano[3,2-c] nih.govbenzothiopyran derivatives, this process involves the initial alkylation of 4-mercaptothiocoumarin.

Benzothiopyrano[4,3-c]pyrazole Derivatives

The synthesis of benzothiopyrano[4,3-c]pyrazole derivatives is not extensively documented in readily available scientific literature. While synthetic routes for analogous structures such as benzofuro[3,2-c]pyrazole and pyrano[2,3-c]pyrazole derivatives are established, a direct and specific methodology for the benzothiopyran counterpart remains less explored. Research into pyrazole-fused thiochromones is an area that may provide insights into potential synthetic pathways.

Thiopyrano[2,3-b]quinoline Derivatives

Several effective methods have been developed for the synthesis of functionalized thiopyrano[2,3-b]quinoline derivatives. One approach involves cascade reactions utilizing a superparamagnetic iron oxide nanoparticle-supported catalyst. This reaction is performed with commercially available C-H acidic compounds, such as dimedone or malononitrile, and 2-mercapto-quinoline-3-carbaldehydes under green conditions. researchgate.net Another efficient method is a one-pot reaction for the synthesis of 3-cyanothiopyrano[2,3-b]quinoline derivatives, which proceeds via a Domino Michael addition followed by cyclization of 3-formyl-quinoline-2-thione and acrylonitrile in the presence of triethylamine. nih.gov Furthermore, a novel method combining the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed for synthesizing 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. connectjournals.com

| Method | Key Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Cascade Reaction | Dimedone/Malononitrile, 2-Mercapto-quinoline-3-carbaldehydes | Fe3O4@Alg@CPTMS@Arg | Green conditions, recoverable catalyst. researchgate.net |

| Domino Michael Addition | 3-Formyl-quinoline-2-thione, Acrylonitrile | Triethylamine | Rapid and efficient one-pot synthesis. nih.gov |

| Thio-Michael/Aza-Morita–Baylis–Hillman | - | - | Synthesis of 1,2,4-triazole- and tetrazole-containing derivatives. connectjournals.com |

Thiochromone-Annulated Heterocycles

The synthesis of thiochromone-annulated heterocycles often involves the construction of the thiochromone core followed by annulation. A one-pot Friedel-Crafts acylation of alkynes with appropriately substituted benzoyl chlorides provides a direct route to thiochromenones. researchgate.net Another approach involves the synthesis of 4H-thiochromen-4-ones in a tandem one-pot manner from (Z)-β-chlorovinyl ketones. This method proceeds through an intermolecular nucleophilic addition of sodium hydrogen sulfide, followed by an intramolecular SNAr reaction. researchgate.net Rhodium-catalyzed carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes offers another effective route to thiochromenones via a [3+2+1]-type annulation. researchgate.net Additionally, a mild iodine monochloride-induced cyclization of heteroatom-substituted alkynones provides a simple and highly efficient approach to various 3-iodothiochromenones, which can undergo subsequent palladium-catalyzed transformations to increase molecular complexity. researchgate.net

Green Chemistry Considerations in Benzothiopyran Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzothiopyran and related derivatives to reduce waste, lower energy costs, and utilize safer reagents and solvents. mdpi.com An efficient synthesis of 2H-thiopyran derivatives has been described via a three-component reaction of alkyl propiolate, benzoyl isothiocyanate or its derivatives, and alkyl bromides in the presence of triphenylphosphine in water at 80°C without a catalyst. This method offers high yields and an easy work-up procedure. nih.gov

In the synthesis of thiopyrano[2,3-b]quinoline derivatives, the use of a magnetically recoverable arginine/alginate biocomposite as a catalyst allows for mild and green reaction conditions, short reaction times, and the elimination of toxic solvents. researchgate.net The catalyst can be recovered and reused, aligning with the principles of sustainable chemistry. researchgate.net Furthermore, the use of glycerol as a non-toxic, biodegradable, and recyclable solvent has been reported for the clean, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. These approaches highlight the move towards more environmentally benign synthetic methodologies in the field of sulfur-containing heterocycles.

Chemical Reactivity and Transformation Pathways of Benzothiopyrans

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiopyran Core

The benzothiopyran nucleus, analogous to other benzofused heterocycles like benzothiophene, possesses a reactivity towards electrophiles that is generally higher than that of benzene (B151609) itself. uoanbar.edu.iqpixel-online.net The electron-donating nature of the sulfur atom increases the electron density of the heterocyclic ring, making it the preferred site for electrophilic attack.

Electrophilic Aromatic Substitution:

In related benzofused thiophenes, electrophilic substitution preferentially occurs on the five-membered heterocyclic ring. pixel-online.net For the benzothiopyran system, theoretical and experimental studies on analogous compounds suggest that the positions adjacent to the heteroatom are the most activated. Specifically, electrophilic attack is most likely to occur at the C-2 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) through resonance. Typical electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The precise conditions and regioselectivity can be influenced by the substituents already present on either the benzene or the thiopyran ring.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution reactions on the electron-rich benzothiopyran ring are generally challenging. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring system and activate it for nucleophilic attack. youtube.com Alternatively, nucleophilic substitution can proceed via an elimination-addition mechanism if a suitable leaving group is present. A specific application involves the cyclization of certain derivatives where a thiolate-derived sulfur atom acts as an internal nucleophile, attacking the fused phenyl ring to displace a hydrogen or halogen atom, thereby forming more complex heterocyclic systems. mdpi.com

Oxidation and Reduction Transformations of Benzothiopyran Derivatives

The sulfur atom in the benzothiopyran ring is susceptible to both oxidation and reduction, leading to derivatives with altered chemical and physical properties. The double bond in the thiopyran ring can also undergo reduction.

The thioether linkage in the benzothiopyran core can be readily oxidized to form the corresponding sulfoxides and, upon further oxidation, sulfones. researchgate.netjchemrev.com This transformation is one of the most common reactions for this class of compounds. The level of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

Sulfoxide Formation : Selective oxidation to the sulfoxide level is typically achieved using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (NaIO₄), and m-chloroperbenzoic acid (m-CPBA) at low temperatures. jchemrev.comorganic-chemistry.org

Sulfone Formation : Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. organic-chemistry.org Reagents such as potassium permanganate (KMnO₄), excess hydrogen peroxide often in the presence of a catalyst, or peroxy acids like m-CPBA at room temperature or with heating are effective for this transformation. researchgate.netorganic-chemistry.org

The oxidation state of the sulfur atom significantly impacts the geometry and electronic properties of the benzothiopyran ring system.

| Reagent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂, 1 eq.) | Sulfoxide | Often requires a catalyst for selectivity (e.g., Sc(OTf)₃). organic-chemistry.org |

| m-Chloroperbenzoic Acid (m-CPBA, 1 eq., low temp.) | Sulfoxide | Highly selective at low temperatures. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective reagent. |

| Hydrogen Peroxide (H₂O₂, excess) | Sulfone | Often requires heat or a catalyst (e.g., niobium carbide). organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong and non-selective oxidizing agent. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Effective under various conditions. |

The double bond within the thiopyran ring of the 5H-1-benzothiopyran system can be reduced through catalytic hydrogenation. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.com This process converts the unsaturated thiopyran ring into a saturated tetrahydro-benzothiopyran derivative. This transformation is a key step in modifying the core structure and is often used in the synthesis of related saturated heterocyclic systems.

Rearrangement Reactions

Benzothiopyran derivatives can participate in several important rearrangement reactions, which are powerful tools for constructing more complex molecular architectures.

The Thio-Claisen rearrangement, an analogue of the classic Claisen rearrangement, is a significant reaction for sulfur-containing compounds. wikipedia.orgorganic-chemistry.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement involves an allyl aryl thioether. In the context of benzothiopyrans, a key example is the rearrangement of 4-propargylthio iosrjournals.orgbenzopyran-5-ones. iosrjournals.org When heated in a solvent like chlorobenzene, these substrates undergo a Thio-Claisen rearrangement followed by cyclization to yield 2H-thiopyrano[3,2-c] iosrjournals.orgbenzopyran-5-ones regioselectively and in high yield. iosrjournals.org This reaction provides an efficient pathway for the synthesis of fused polycyclic systems containing the thiopyran motif.

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 4-Propargylthio iosrjournals.orgbenzopyran-5-ones | Heat in chlorobenzene | 2H-Thiopyrano[3,2-c] iosrjournals.orgbenzopyran-5-ones | iosrjournals.org |

The α-ketol rearrangement is an isomerization of an α-hydroxy ketone or aldehyde, which can be induced by acid, base, or heat. wikipedia.orgorganicreactions.org The reaction involves a 1,2-migration of an alkyl or aryl group. This rearrangement is reversible, and the equilibrium generally favors the formation of the thermodynamically more stable α-hydroxy carbonyl compound. wikipedia.orgorganicreactions.org

For benzothiopyran derivatives, this rearrangement could be envisioned for substrates such as a 3-hydroxy-2,3-dihydro-1-benzothiopyran-4-one. Under basic or acidic conditions, the benzoyl group could migrate, leading to a ring-expanded product. Such transformations are particularly driven by factors like the release of ring strain or the formation of a more stable carbonyl system. d-nb.infobeilstein-journals.org The utility of this rearrangement has been demonstrated in the synthesis of complex steroidal systems and other natural products. wikipedia.orgd-nb.info

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition reactions, particularly Michael additions, represent a significant pathway for the functionalization of benzothiopyran scaffolds. These reactions involve the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl system within the benzothiopyran structure. The versatility of this reaction allows for the introduction of a diverse range of substituents, leading to the synthesis of complex and functionally rich molecules.

The Michael addition reaction is a widely utilized transformation for carbon-carbon bond formation in organic synthesis. researchgate.net This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an activated α,β-unsaturated compound, referred to as a Michael acceptor. researchgate.net Thiochromenes, which are derivatives of benzothiopyran, can participate in Michael addition reactions, showcasing their utility as building blocks for more complex molecules. nih.gov For instance, the use of chiral catalysts and specific substrates like mercaptobenzaldehyde and cinnamaldehyde in Michael addition processes can lead to high enantioselectivity. nih.gov

The scope of nucleophiles (Michael donors) that can be employed in these reactions is broad and includes enolates, amines, thiols, and phosphines. researchgate.net Similarly, the benzothiopyran scaffold can be modified to act as a potent Michael acceptor, often in the form of α,β-unsaturated ketones, esters, or nitriles. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or equivalent species. This nucleophile then attacks the electron-deficient β-carbon of the benzothiopyran acceptor.

A notable application of this methodology is in the synthesis of spiro-heterocyclic compounds. For example, the diastereoselective Michael reaction between thiooxindoles and dibenzalacetones has been reported to proceed efficiently in ethanol at room temperature without the need for a catalyst or additive. researchgate.net This highlights the inherent reactivity of the system and provides a green chemistry approach to complex molecule synthesis. Furthermore, the development of novel catalytic systems, such as those based on metal-organic frameworks (MOFs), has enabled the scalable and high-yielding synthesis of thiopyran and oxospiro-indolinethiopyran derivatives. researchgate.net

The hetero-Michael addition, involving the addition of heteroatom nucleophiles like thiols, is also a crucial transformation. nih.gov Understanding the kinetics and the factors influencing the electrophilicity and reversibility of Michael acceptors is essential for the rational design of bioactive compounds. nih.gov The reactivity of α,β-unsaturated carbonyls, which are common Michael acceptors, with biological thiols is a key area of study in the development of covalent modifiers. nih.gov

The following table provides examples of Michael addition reactions involving benzothiopyran derivatives:

| Michael Acceptor (Benzothiopyran Derivative) | Michael Donor | Catalyst/Conditions | Product Type |

| 4-Thiochromone | Diethyl malonate | Sodium ethoxide | 2-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-2,3-dihydro-4H-thiochromen-4-one |

| 2-Nitro-2H-thiochromene | Nitromethane | DBU | 2-Nitro-3-(nitromethyl)-3,4-dihydro-2H-thiochromene |

| Thiochromen-2-one | Thiophenol | Triethylamine | 3-(Phenylthio)thiochroman-2-one |

Tautomerism in Hydroxy-Benzothiopyranones

Hydroxy-benzothiopyranones can exhibit tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. libretexts.org Specifically, these compounds can exist in equilibrium between a keto form and an enol form. This keto-enol tautomerism is a fundamental concept in organic chemistry and plays a crucial role in the reactivity and biological activity of these molecules. libretexts.orgmasterorganicchemistry.com

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and the presence of acidic or basic catalysts. libretexts.orgyoutube.com In most simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org This preference is largely due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org

However, in certain hydroxy-benzothiopyranones, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. libretexts.orgmasterorganicchemistry.com For example, a hydroxyl group at a position that allows for the formation of a hydrogen bond with the carbonyl oxygen can shift the equilibrium towards the enol tautomer. Aromaticity can also play a role in stabilizing the enol form. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) can then remove the α-hydrogen to form the enol. libretexts.org

Base-catalyzed enolization: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. libretexts.org

The existence of tautomers can have significant implications for the chemical reactivity of hydroxy-benzothiopyranones. The enol form, with its nucleophilic carbon-carbon double bond, can react with electrophiles in ways that the keto form cannot. masterorganicchemistry.com This dual reactivity is important in various synthetic transformations.

The following table illustrates the keto-enol tautomerism in a representative hydroxy-benzothiopyranone:

| Keto Tautomer | Enol Tautomer |

| 4-Hydroxy-2H-thiochromen-2-one | 2,4-Dihydroxy-2H-thiochromene |

Note: The actual equilibrium position will depend on the specific structure and conditions.

Mechanism Studies of Key Benzothiopyran Reactions

Understanding the reaction mechanisms of benzothiopyran transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. Various studies have been conducted to elucidate the pathways of key reactions involving this heterocyclic system.

One of the most studied classes of reactions is the Michael addition . The mechanism of the Michael addition is well-established and proceeds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com In the context of benzothiopyrans, this typically involves the formation of an enolate or a similar nucleophile, which then attacks the β-position of a thiochromone or a related derivative. The resulting intermediate is then protonated to yield the final product. The stereoselectivity of these reactions is often a key focus of mechanistic studies, with the aim of controlling the formation of specific stereoisomers. nih.govyoutube.com

Cycloaddition reactions , such as the Diels-Alder reaction, have also been investigated. nih.gov These reactions provide a powerful tool for the construction of complex polycyclic systems containing the benzothiopyran motif. Mechanistic studies in this area often focus on the regioselectivity and stereoselectivity of the cycloaddition, which are influenced by the electronic properties of the diene and dienophile, as well as the reaction conditions. nih.gov

The synthesis of thiochromones , a key class of benzothiopyran derivatives, has been the subject of numerous mechanistic investigations. One-pot syntheses, which involve multiple transformations in a single reaction vessel, are of particular interest due to their efficiency. preprints.org For example, the synthesis of thiochromones from 3-(arylthiol)propanoic acids involves an intramolecular Friedel-Crafts acylation followed by an oxidation step. preprints.org Mechanistic studies of such reactions aim to identify the key intermediates and transition states, as well as the role of the reagents and catalysts involved.

Furthermore, the development of novel synthetic methods, such as those involving transition metal catalysis, has opened up new avenues for the synthesis and functionalization of benzothiopyrans. organic-chemistry.org Mechanistic studies of these catalytic cycles are essential for understanding the role of the metal catalyst and for the development of more efficient and selective transformations.

Influence of Sulfur Heteroatom Oxidation State on Reactivity

The oxidation state of the sulfur heteroatom in the benzothiopyran ring system has a profound effect on the molecule's reactivity. The sulfur atom can exist in various oxidation states, most commonly as a sulfide (the native state in benzothiopyran), a sulfoxide, or a sulfone. Each of these states imparts distinct electronic and steric properties to the molecule, thereby influencing its chemical behavior.

Sulfides: In its native sulfide state, the sulfur atom in benzothiopyran acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring. However, its electronegativity also allows it to act as an inductive electron-withdrawing group. This dual nature influences the reactivity of the molecule in electrophilic and nucleophilic reactions. nih.gov The sulfide can also be a site for coordination with metal catalysts, facilitating various transformations.

Sulfoxides: Oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom (if the substituents are different) and significantly alters the electronic properties of the molecule. The sulfoxide group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates adjacent positions towards nucleophilic attack. The reactivity of benzothiazole sulfoxides with thiols, for instance, leads to the formation of sulfenic acids, which can undergo rapid intramolecular cyclization. nsf.govnih.gov This reactivity has been harnessed in the design of thiol-triggered fluorescent sensors. nsf.govnih.gov

Sulfones: Further oxidation to the sulfone level results in an even more electron-deficient system. The sulfone group is a very strong electron-withdrawing group, rendering the benzothiopyran ring highly susceptible to nucleophilic aromatic substitution. The reaction of benzothiazole sulfones with thiols produces sulfinic acids. nsf.govnih.gov These sulfinic acids can further react with sulfane sulfurs to form thiosulfonic acids, a reaction that has been utilized in the development of fluorescent sensors for hydrogen polysulfides. nsf.gov The oxidation of sulfur compounds to their corresponding sulfones is a key step in oxidative desulfurization processes, as the increased polarity of the sulfones facilitates their removal. scispace.com

The following table summarizes the influence of the sulfur oxidation state on the reactivity of the benzothiopyran ring:

| Oxidation State | Electronic Effect | Influence on Reactivity |

| Sulfide | Weakly electron-donating by resonance, weakly electron-withdrawing by induction | Susceptible to both electrophilic and nucleophilic attack, can coordinate to metal catalysts. |

| Sulfoxide | Strongly electron-withdrawing | Deactivates the ring towards electrophilic attack, activates for nucleophilic attack. Can be a chiral center. |

| Sulfone | Very strongly electron-withdrawing | Strongly deactivates the ring towards electrophilic attack, highly activates for nucleophilic aromatic substitution. |

The ability to modulate the reactivity of the benzothiopyran system by simply changing the oxidation state of the sulfur atom provides a powerful tool for synthetic chemists, enabling the selective functionalization of different positions on the ring and the development of novel reactive probes and materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Benzothiopyran Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Methods in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation patterns of compounds. For 5H-1-Benzothiopyran, various ionization methods can be employed, each offering different advantages.

Electron Ionization (EI) : This is a "hard" ionization technique where sample molecules are bombarded with high-energy electrons. EI typically leads to significant fragmentation, producing a radical cation ([M]+•) and numerous fragment ions. While this fragmentation can be highly informative for structural elucidation by providing a unique fingerprint, it may also result in the loss of the molecular ion, making molecular weight determination challenging for some compounds. EI is commonly coupled with Gas Chromatography (GC-MS) for volatile samples emory.eduacdlabs.com.

Chemical Ionization (CI) : CI is a "softer" ionization technique compared to EI. In CI, the sample is ionized through reactions with pre-ionized reagent gases (e.g., methane, isobutane, ammonia). This process typically results in proton transfer, forming protonated molecules ([M+H]+). CI produces less fragmentation than EI, leading to a more abundant molecular ion and facilitating molecular weight determination. However, it provides less structural information due to reduced fragmentation miamioh.eduenovatia.com.

Electrospray Ionization (ESI) : ESI is a soft ionization technique widely used for polar and thermally labile compounds, often coupled with Liquid Chromatography (LC-MS). It generates ions by applying a high voltage to a liquid sample, creating charged droplets that desolvate to produce gas-phase ions, often in a multiply charged state ([M+nH]n+). ESI is highly sensitive and suitable for large molecules, but can also be effective for smaller heterocycles like this compound, providing molecular weight information with minimal fragmentation emory.eduacdlabs.comenovatia.comspectroscopyonline.com.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique suitable for less polar compounds that are volatile enough for LC. Similar to ESI, it operates at atmospheric pressure. Sample molecules are ionized through chemical reactions with reagent ions generated in a corona discharge. APCI can be complementary to ESI, offering ionization for a broader range of compounds emory.eduspectroscopyonline.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is typically used for large biomolecules but can also be applied to smaller organic molecules. It involves embedding the analyte in a matrix, which is then irradiated with a laser. The matrix absorbs the laser energy, vaporizes, and transfers charge to the analyte, forming ions. It is a soft ionization method that generally produces singly charged ions emory.eduspectroscopyonline.com.

The choice of ionization method for this compound would depend on its volatility, polarity, and the specific information required, with ESI and APCI being strong candidates for LC-MS analysis, while EI might be used for GC-MS if volatility permits.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For this compound, characteristic absorption bands can confirm the presence of specific structural features.

C-H Stretching : Aliphatic C-H stretching vibrations typically appear in the range of 3000-2850 cm⁻¹ wpmucdn.comsavemyexams.comlibretexts.org. Aromatic C-H stretching vibrations are usually observed at slightly higher wavenumbers, between 3100-3000 cm⁻¹ libretexts.org.

C=C Stretching : The presence of alkene or aromatic C=C bonds would result in absorption bands typically in the range of 1680-1600 cm⁻¹ wpmucdn.comvscht.cz. For aromatic rings, specific in-ring C-C stretching vibrations are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.org.

C-S Stretching : While less commonly cited with specific ranges for benzothiopyran systems in general search results, C-S stretching vibrations typically occur in the fingerprint region, often between 700-600 cm⁻¹ tandfonline.com.

Carbonyl Group (C=O) : If the this compound derivative contains a carbonyl group (e.g., in a benzothiopyran-4-one structure), a strong absorption band would be expected in the region of 1720-1680 cm⁻¹ wpmucdn.comsavemyexams.comlibretexts.orgvscht.cz. Conjugated carbonyls tend to absorb at lower wavenumbers.

O-H Stretching : If hydroxyl groups are present (e.g., in hydroxy-substituted derivatives), a broad and strong absorption band is observed between 3550-3200 cm⁻¹ savemyexams.comlibretexts.org.

The specific absorption pattern in the IR spectrum of this compound would allow for the definitive identification of its constituent functional groups. For instance, a study on substituted 5-hydroxythio-7H-thieno[3,2-g] Current time information in Elgin County, CA.benzothiopyran-7-ones reported a broad band around 3430–3450 cm⁻¹ for OH stretching and a sharp peak at 1680–1720 cm⁻¹ for the C=O group tandfonline.com.

Table 1: Characteristic IR Absorption Bands for this compound (Illustrative)

| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aliphatic C-H Stretch | 3000 – 2850 | m to s | Present in saturated parts of the ring |

| Aromatic C-H Stretch | 3100 – 3000 | m | Present in the benzene (B151609) ring |

| C=C Stretch (Aromatic) | 1600-1585, 1500-1400 | m | In-ring vibrations of the benzene moiety |

| C=O Stretch (if present) | 1720 – 1680 | s | For benzothiopyran-4-one derivatives |

| C-S Stretch | 700 – 600 | w to m | Characteristic for sulfur-containing ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy is used to study electronic transitions within molecules, providing information about conjugated systems and chromophores. For this compound, the presence of the aromatic ring and potential conjugation within the thiopyran ring system influences its UV-Vis absorption spectrum.

Electronic Transitions : UV-Vis spectroscopy involves the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). The common transitions observed in organic molecules are σ → σ, n → σ, n → π, and π → π bspublications.netshu.ac.uktanta.edu.eg.

σ → σ* and n → σ* transitions typically occur at lower wavelengths (< 240 nm) and require higher energy, often seen in saturated compounds bspublications.netshu.ac.uk.

n → π* and π → π* transitions are more relevant for conjugated systems and chromophores, absorbing in the experimentally accessible UV-Vis region (200-700 nm) bspublications.netshu.ac.uk. π → π* transitions generally have higher molar absorptivities (ε) than n → π* transitions shu.ac.uk.

Chromophores : The benzothiopyran system contains an aromatic benzene ring, which is a chromophore. The extent of conjugation within the thiopyran ring, especially if it includes double bonds or carbonyl groups (as in benzothiopyran-4-ones), will significantly influence the absorption spectrum. Increased conjugation generally leads to absorption at longer wavelengths (bathochromic shift) and increased intensity bspublications.net.

λmax Values : The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and can be used for identification and quantification bspublications.netmsu.edu. For example, 4H-1-benzothiopyran-4-ones (thiochromones) have been reported to show a very strong absorption band in the region of 250–270 nm oup.com. Derivatives of 5,8-dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxides exhibit a broad, complex band system in the 350–600 nm region, attributed to π-π* transitions involving electron density migration researchgate.net.

Table 2: UV-Vis Absorption Characteristics (Illustrative for Benzothiopyran Derivatives)

| Compound Class / Derivative | Absorption Region (nm) | λmax (nm) | Transition Type (Likely) | Notes |

| 4H-1-Benzothiopyran-4-one | 250 – 270 | ~260 | π → π | Strong absorption band reported oup.com |

| 5,8-Dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxide | 350 – 600 | Varies | π → π | Broad, complex band system due to electron density migration researchgate.net |

| General Benzothiopyran | 200 – 400 | Varies | π → π, n → π | Depends on conjugation and presence of heteroatoms/substituents |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids. It provides precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Principle : When X-rays interact with the ordered arrangement of atoms in a crystal, they diffract, creating a unique pattern of spots. Analyzing the angles and intensities of these diffracted beams allows for the reconstruction of the electron density map of the crystal, revealing the positions of atoms azolifesciences.comwikipedia.org.

Application to this compound : For this compound, X-ray crystallography can confirm the cyclic structure, the position of the sulfur atom, the planarity or deviation from planarity of the ring system, and the stereochemistry of any substituents.

A study on 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one revealed that the benzothiopyranone ring was essentially planar, with the attached phenyl ring oriented nearly perpendicular to the fused ring system researchgate.net. The crystal structure was determined to be orthorhombic with specific lattice parameters (a = 10.140(4) Å, b = 10.432(4) Å, c = 16.228(7) Å, Z = 4) researchgate.net.

Another study on trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran confirmed its structure, including the trans configuration, through X-ray crystallographic analysis mdpi.com.

Table 3: X-ray Crystallographic Data for Benzothiopyran Derivatives (Examples)

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | R-factor | Reference |

| 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one | Orthorhombic | P2₁2₁2₁ | a = 10.140(4), b = 10.432(4), c = 16.228(7) | 0.0267 | researchgate.net |

| Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate | Triclinic | P1̄ | a = 9.161(2), b = 9.716(2), c = 12.869(3), α = 75.84(3)°, β = 81.03(3)°, γ = 73.96(3)° | 0.0539 | researchgate.net |

X-ray crystallography is crucial for unambiguously confirming the structure of synthesized this compound derivatives, especially when complex rearrangements or stereochemical assignments are involved.

Combined Spectroscopic Data Analysis for Comprehensive Structural Assignment

The most robust structural assignment of this compound and its derivatives is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, and their combined interpretation leads to a comprehensive understanding of the molecular structure.

Synergy of Techniques :

MS provides the molecular weight and elemental composition (via high-resolution MS), offering a crucial starting point for structural determination. Its fragmentation patterns can suggest connectivity.

IR spectroscopy identifies key functional groups (e.g., C=O, O-H, C-H types), confirming the presence or absence of specific chemical features.

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC) is indispensable for elucidating the connectivity of atoms, the chemical environment of protons and carbons, and stereochemistry. For instance, ¹H NMR can reveal the number and types of protons, their splitting patterns (indicating neighboring protons), and their chemical shifts, while ¹³C NMR provides information about the carbon backbone. HMBC and HMQC correlations are vital for establishing long-range and direct C-H connectivities, respectively tandfonline.comresearchgate.netmdpi.comtandfonline.commdpi.com.

UV-Vis spectroscopy provides insights into the electronic structure, particularly the extent of conjugation and the presence of chromophores, which can be correlated with structural features.

X-ray crystallography offers definitive solid-state structural confirmation, including precise bond lengths, angles, and stereochemistry, serving as the ultimate validation for assignments made by other spectroscopic methods.

Research Findings : A study describing the synthesis of 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one noted that while ¹³C NMR provided good indications of its structure, it was conclusively established through X-ray crystal structure analysis researchgate.net. Similarly, the characterization of trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran relied on a combination of IR, ¹H and ¹³C NMR (including HMBC and HMQC), and MS data, with X-ray crystallographic studies providing final confirmation of the structure and stereochemistry mdpi.com.

By cross-referencing the data obtained from these diverse spectroscopic methods, researchers can confidently assign the structure of this compound and its derivatives, ensuring accuracy and completeness in their characterization.

Theoretical and Computational Investigations of Benzothiopyran Systems

Quantum Chemical Calculations

Fukui Functions for Reactivity Site Prediction

Fukui functions are powerful theoretical tools used to predict the most reactive sites within a molecule for electrophilic or nucleophilic attacks. These functions, derived from electron density changes upon adding or removing electrons, help identify potential reaction centers scm.comresearchgate.netschrodinger.com. By analyzing the condensed Fukui functions for specific atoms within the 5H-1-Benzothiopyran system, researchers can pinpoint which atoms are most susceptible to nucleophilic (f+) or electrophilic (f-) attack scm.comresearchgate.net. This information is crucial for understanding reaction mechanisms and designing synthetic pathways. While specific Fukui function data for this compound itself is not detailed in the provided search results, the methodology is well-established for predicting local chemical reactivity in organic molecules researchgate.netschrodinger.comniscpr.res.inresearchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in understanding how molecules interact with biological targets or other molecular systems. These computational techniques predict binding affinities, identify key interactions (like hydrogen bonding), and explore potential therapeutic applications. While direct molecular docking studies specifically focused on the parent this compound are not extensively detailed in the provided search snippets, the benzothiopyran scaffold is recognized for its presence in compounds with potential bioactivity ontosight.ai. Studies involving related sulfur-containing heterocycles and other complex organic molecules have extensively utilized molecular docking to investigate ligand-target interactions, such as binding to enzymes or receptors nih.govusm.mysci-hub.seacademie-sciences.frnih.govresearchgate.netmdpi.comnih.gov. These studies often involve predicting binding scores and analyzing the specific amino acid residues involved in binding, providing a basis for structure-activity relationship (SAR) development. For instance, docking studies are used to predict potential drug leads by evaluating how well a molecule fits into the active site of a target protein nih.govusm.my.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is widely employed to elucidate complex reaction mechanisms Current time information in Elgin County, CA.mdpi.comlsu.edursc.orgiitg.ac.inscielo.br. By calculating transition states, reaction intermediates, and activation energies, DFT can provide a detailed step-by-step understanding of how chemical transformations occur. While specific reaction mechanism studies for this compound are not explicitly detailed in the search results, general studies on related heterocyclic systems and organic reactions demonstrate the application of DFT in this area rsc.orgiitg.ac.inscielo.brrsc.orgresearchgate.netuzh.chcardiff.ac.ukresearchgate.net. For example, DFT has been used to study cycloaddition reactions, rearrangements, and catalytic processes, offering insights into regioselectivity and stereoselectivity uzh.chcardiff.ac.ukresearchgate.net. The computational exploration of reaction pathways allows researchers to identify rate-determining steps and understand the factors influencing reaction outcomes, thereby aiding in the optimization of synthetic routes.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, is a crucial application of computational chemistry. These predictions aid in the interpretation of experimental data and the confirmation of molecular structures.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to predict NMR chemical shifts sfasu.edunih.govmdpi.comrsc.org. These calculations involve optimizing molecular geometries and then calculating shielding tensors. Studies have shown that specific DFT functionals and basis sets, such as B3LYP/6-311+G(d,p) or ωB97X-D/def2-SVP, can provide chemical shifts in good agreement with experimental results, with root-mean-square deviations (RMSD) often below 1 ppm for ¹H NMR and a few ppm for ¹³C NMR sfasu.edunih.govmdpi.com. These predictions are vital for assigning experimental NMR signals and elucidating the structures of newly synthesized compounds, including derivatives of benzothiopyran sfasu.edunih.govmdpi.comrsc.org.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra researchgate.netfaccts.deresearchgate.netacademie-sciences.frthermofisher.comlcms.cz. TD-DFT calculations determine the energies of electronic excited states and the probabilities of transitions between them, allowing for the simulation of experimental absorption bands. These predictions help in understanding electronic transitions, such as π-π* and n-π* transitions, which are responsible for the color and optical properties of molecules faccts.deresearchgate.netacademie-sciences.fr. While specific TD-DFT studies on this compound are not detailed, this methodology is widely applied to various organic molecules to predict their UV-Vis spectra and correlate them with their electronic structure and potential applications researchgate.netfaccts.deresearchgate.netacademie-sciences.frthermofisher.com.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of Benzothiopyran Derivatives

General Overview of Diverse Biological Activities

Benzothiopyran derivatives, a significant class of heterocyclic compounds, feature a benzene (B151609) ring fused to a thiopyran ring. This core structure has proven to be a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities. The inherent structural features of the benzothiopyran nucleus allow for extensive chemical modifications, which in turn modulates their biological profiles.